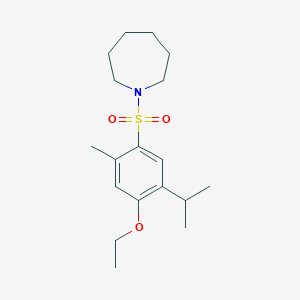
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane is a versatile chemical compound with diverse scientific applications. It is known for its potential in medicinal research for developing new drugs and in organic synthesis for creating complex molecules efficiently.
準備方法
The synthesis of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane typically involves several steps:
Starting Materials: The synthesis begins with 4-ethoxy-5-isopropyl-2-methylphenol and azepane.
Sulfonylation: The phenol group is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with azepane using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
科学的研究の応用
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential as a drug candidate in medicinal chemistry research.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also interact with biological membranes, affecting their properties and functions .
類似化合物との比較
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-((4-Methoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane: Similar structure but with a methoxy group instead of an ethoxy group.
1-((4-Ethoxy-5-tert-butyl-2-methylphenyl)sulfonyl)azepane: Similar structure but with a tert-butyl group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents .
生物活性
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane (CAS No. 898654-55-2) is a sulfonamide compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an azepane ring linked to a sulfonyl group and a substituted phenyl moiety. Its molecular formula is C18H29NO3S, with a molecular weight of 339.49 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves interactions with specific proteins and enzymes:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This property is crucial for drug development targeting enzyme-related diseases.
- Membrane Interaction : The azepane ring may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect various cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Some sulfonamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, suggesting that this compound may also exert anti-inflammatory effects.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-((4-Methoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane | Structure | Antimicrobial, Anticancer | Similar structure but different substituent on the phenyl ring |
| 1-((4-Ethoxy-5-tert-butyl-2-methylphenyl)sulfonyl)azepane | Structure | Antimicrobial | Variation in the alkyl group may influence potency |
特性
IUPAC Name |
1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-12-15(4)18(13-16(17)14(2)3)23(20,21)19-10-8-6-7-9-11-19/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKLKIPFSXQEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














